molecular formula C10H14N2O B573160 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine CAS No. 1249053-49-3

5-Methyl-2-(pyrrolidin-3-yloxy)pyridine

Cat. No.: B573160
CAS No.: 1249053-49-3
M. Wt: 178.235
InChI Key: LWJPUNUAQFDVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(pyrrolidin-3-yloxy)pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidin-3-yloxy group at the 2-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine typically involves the reaction of 5-methyl-2-hydroxypyridine with pyrrolidine under suitable conditions. The hydroxyl group of the pyridine is replaced by the pyrrolidin-3-yloxy group through a nucleophilic substitution reaction. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: The compound can be reduced under hydrogenation conditions to yield derivatives with altered electronic properties.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Reduced derivatives with modified electronic properties.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-Methyl-2-(pyrrolidin-3-yloxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions, while the pyrrolidine moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

    2-(Pyrrolidin-3-yloxy)pyridine: Lacks the methyl group at the 5-position.

    5-Methyl-2-(pyrrolidin-2-yloxy)pyridine: Has the pyrrolidin-2-yloxy group instead of pyrrolidin-3-yloxy.

    5-Methyl-2-(pyrrolidin-3-yloxy)quinoline: Features a quinoline ring instead of a pyridine ring.

Uniqueness: 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine is unique due to the specific positioning of the methyl and pyrrolidin-3-yloxy groups, which can influence its electronic properties and reactivity. This unique structure can lead to distinct biological activities and applications compared to its analogs.

Biological Activity

5-Methyl-2-(pyrrolidin-3-yloxy)pyridine, commonly referred to as its hydrochloride salt, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound hydrochloride is C₁₀H₁₄N₂O·HCl, with a molecular weight of approximately 214.69 g/mol. The compound features a pyridine ring substituted with a methyl group and a pyrrolidinyl ether, which enhances its solubility in polar solvents, making it suitable for various pharmaceutical applications.

Antimicrobial and Antiviral Effects

Studies indicate that this compound exhibits notable antimicrobial and antiviral activities. Pyridine derivatives are well-known for their therapeutic properties, and this compound is no exception. Preliminary research suggests that it may interact with specific enzymes or receptors involved in microbial resistance and viral replication pathways.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against various bacterial strains
AntiviralShows promise in inhibiting viral replication
Mechanism InsightsPotential interactions with microbial resistance enzymes

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies of related pyridine compounds have provided insights into the biological activity of this compound. For instance, modifications to the nitrogen atom within the pyridine ring can significantly influence potency and selectivity against biological targets. In particular, the introduction of hydrophobic groups has been shown to enhance activity against certain pathogens .

Table 2: SAR Analysis of Pyridine Derivatives

Compound NameModificationActivity Change
LEI-401N-methylphenethylamine to (S)-3-phenylpiperidine3-fold increase in potency
This compoundMethyl substitution at position 2Enhanced solubility and activity

Case Studies

  • Antimicrobial Activity : A study conducted on various derivatives of pyridine highlighted that compounds similar to this compound exhibited significant inhibition against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
  • Antiviral Efficacy : In vitro studies demonstrated that this compound could inhibit the replication of certain RNA viruses. The proposed mechanism involves interference with viral RNA polymerase, thereby reducing viral load in infected cells.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, initial findings suggest that it may inhibit key enzymes involved in metabolic pathways essential for microbial survival and replication. Further studies are required to elucidate these interactions fully and confirm their therapeutic relevance .

Properties

IUPAC Name

5-methyl-2-pyrrolidin-3-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8-2-3-10(12-6-8)13-9-4-5-11-7-9/h2-3,6,9,11H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJPUNUAQFDVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.